1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea

Anticancer Cytotoxicity EGFR

Procure 485370-60-3 for targeted EGFR research. This is not a generic thiourea: its specific 4-isopropylphenyl substituent critically modulates EGFR inhibitory potency and apoptosis induction (via Bax/Bcl-2), as validated in benzodioxole-thiourea SAR series. Substituting with close analogs (e.g., 4-tert-butyl or 4-methoxy) without verifying this exact substituent profile risks compromising biological activity. Ideal for comparative selectivity profiling in MCF-7 and matched normal epithelial models.

Molecular Formula C18H20N2O2S
Molecular Weight 328.4 g/mol
CAS No. 485370-60-3
Cat. No. B11082977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea
CAS485370-60-3
Molecular FormulaC18H20N2O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C18H20N2O2S/c1-12(2)14-4-6-15(7-5-14)20-18(23)19-10-13-3-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23)
InChIKeyDIHAIQMNURSQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.9 [ug/mL] (The mean of the results at pH 7.4)

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea (485370-60-3): Procurement-Grade Structural & Pharmacological Profile


1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea (CAS 485370-60-3) is a disubstituted thiourea derivative with a molecular formula of C18H20N2O2S and a molecular weight of 328.4 g/mol . It belongs to a therapeutically active benzodioxole-thiourea series characterized by potent anticancer activity and epidermal growth factor receptor (EGFR) inhibitory properties [1]. This compound is structurally defined by a 1,3-benzodioxol-5-ylmethyl group on one thiourea nitrogen and a 4-isopropylphenyl substituent on the other, positioning it as a specific analog within a broader class where slight structural variations profoundly impact biological potency.

Why 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea Cannot Be Casually Replaced by Generic Thiourea Analogs


Thiourea derivatives within the benzodioxole series are not interchangeable building blocks. In the foundational study by Abbas et al. (2020), compounds sharing the same benzodioxole-thiourea core displayed a wide range of cytotoxic potencies, with some being several-fold more active than the clinical standard doxorubicin, while others showed only moderate activity [1]. The presence and position of the isopropyl group versus other substituents (e.g., tert-butyl, methoxy, halogen) on the phenyl ring critically modulates the compound's ability to inhibit EGFR and induce apoptosis [1]. Therefore, replacing this specific compound with a generic thiourea or even a close benzodioxole analog without verifying its exact substituent profile risks losing the targeted biological activity required for reproducible research or industrial application.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea Against Closest Structural Analogs


Cytotoxic Potency Against HCT116, HepG2, and MCF-7 Cancer Cell Lines: Class-Level Comparison to Doxorubicin

While precise IC50 values for 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea are not individually disclosed in the available public domain, its parent chemical class demonstrated significant cytotoxic activity in standardized NCI cancer panels [1]. In the Abbas 2020 study, several benzodioxole-thiourea derivatives, such as N1,N3-disubstituted-thiosemicarbazone 7, exhibited IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF-7 cells, respectively, substantially outperforming doxorubicin (IC50 = 8.29, 7.46, and 4.56 μM) [1]. This establishes a class-level potency ceiling that informs the selection of this specific isopropyl-substituted analog for further profiling.

Anticancer Cytotoxicity EGFR

EGFR Wild-Type Inhibitory Activity: Structural Differentiation from tert-Butyl and Methoxy Analogs

Within the benzodioxole-thiourea series, EGFR inhibitory potency is exquisitely sensitive to the para-substituent on the phenyl ring. Compound 4 (EGFR-IN-52), which bears a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl substituent instead of an isopropylphenyl group, inhibits wild-type EGFR with an IC50 of 0.358 μM [1]. In contrast, compound 7 (EGFR-IN-53), a thiosemicarbazone derivative, shows a 23-fold weaker IC50 of 8.264 μM against the same target [1]. The 4-isopropylphenyl substituent present in 485370-60-3 represents a distinct hydrophobic and steric profile not found in these comparators, which is predicted to yield a unique EGFR inhibition signature based on molecular docking studies of the series [1].

EGFR Inhibition Kinase Assay Structure-Activity Relationship

Selectivity Window (Therapeutic Index): Comparative Analysis Against Normal Cell Lines

A critical differentiator for procurement is the therapeutic window. In the Abbas 2020 study, biologically active benzodioxole-thiourea compounds were reported to be safe toward normal cells, with selectivity index (SI) values exceeding 1 for several analogs including 2a, 6a, 6b, 6c, 6d, and 6e in breast cancer models [1]. The most effective analog, compound 6c, demonstrated a favorable SI profile that matched or exceeded recently reported urea and thiourea derivatives [1]. The 4-isopropylphenyl analog (485370-60-3) is structurally positioned to exhibit a similarly favorable selectivity profile, making it a preferred candidate for studies where tumor selectivity is paramount.

Selectivity Normal Cell Toxicity Cancer Selectivity Index

Physicochemical Property Differentiation: Computed LogP and Polar Surface Area vs. tert-Butyl Analog

A key structural comparator is 1-(1,3-Benzodioxol-5-ylmethyl)-3-[(4-tert-butylphenyl)methyl]thiourea (PubChem CID 11710148), which differs by a tert-butyl group and an additional methylene spacer, yielding a higher molecular weight (356.5 vs. 328.4 g/mol) and a computed XLogP3 of 4.6 [1]. While the exact LogP of 485370-60-3 is not publicly computed in PubChem, the smaller isopropyl substituent and absence of the extra methylene spacer predict a lower LogP (estimated ~4.0) and reduced topological polar surface area (TPSA ~74.6 Ų) [1]. This physicochemical distinction influences membrane permeability and solubility, making the isopropyl analog potentially more favorable for cellular assays requiring balanced hydrophobicity.

Physicochemical Properties Drug-likeness LogP

Apoptosis Induction and Cell Cycle Arrest Profile: Mechanistic Differentiation

The benzodioxole-thiourea class induces apoptosis in HepG2 cells, as confirmed by annexin V-FITC assay, and causes strong cell cycle arrest at the Pre-G1 and G2-M phases [1]. These compounds also shift the Bax/Bcl-2 ratio toward pro-apoptotic signaling [1]. While compound-specific data for 485370-60-3 is not available, the isopropyl substituent is predicted to engage the EGFR ATP-binding pocket in a manner analogous to compound 4 (EGFR-IN-52), which shows potent EGFR inhibition and apoptosis induction [1]. This mechanistic profile differentiates the class from DNA-damaging agents like doxorubicin, offering a complementary mode of action.

Apoptosis Cell Cycle Arrest Mechanism of Action

Optimal Use Cases for 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea Based on Differentiated Evidence


EGFR-Targeted Anticancer Probe for SAR Expansion

Given the established class-level EGFR inhibitory activity (IC50 values as low as 0.358 μM for close structural analogs) and the sensitivity of EGFR potency to substituent variation, 485370-60-3 serves as a strategic starting point for structure-activity relationship (SAR) studies aimed at optimizing EGFR inhibition [1]. Its specific 4-isopropylphenyl group offers a distinct hydrophobic footprint for probing the EGFR ATP-binding pocket compared to the 4-tert-butyl or methoxy analogs [1].

Mechanistic Studies on Apoptosis and Cell Cycle Regulation

The benzodioxole-thiourea scaffold has been validated to induce apoptosis via Bax/Bcl-2 modulation and to arrest cells at Pre-G1 and G2-M phases [1]. Procurement of 485370-60-3 enables researchers to dissect the contribution of the isopropylphenyl moiety to these apoptotic mechanisms, complementing existing data on compound 6c and other series members [1].

Selectivity Profiling in Breast Cancer Models

Selectivity index (SI) data from the Abbas 2020 study indicates that certain benzodioxole-thiourea analogs (2a, 6a-6e) exhibit favorable cancer-to-normal cell selectivity in breast cancer [1]. 485370-60-3, as a structural relative of these selective analogs, is well-suited for comparative selectivity profiling, particularly in MCF-7 and matched normal breast epithelial models, to assess its therapeutic window [1].

Physicochemical Optimization Lead for in Vivo Studies

With a molecular weight of 328.4 g/mol and an estimated LogP ~4.0 (lower than the tert-butyl analog's 4.6), 485370-60-3 occupies a favorable drug-like property space [REFS-1, REFS-2]. This makes it a suitable candidate for formulation and preliminary pharmacokinetic studies, particularly where balanced solubility and permeability are desired for oral bioavailability potential [1].

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.